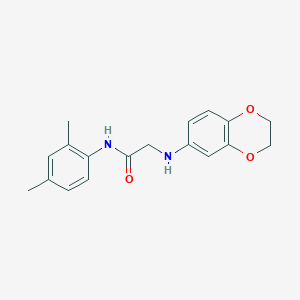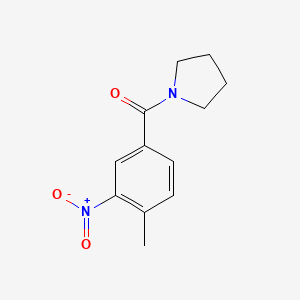
3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide involves multiple steps, including condensation reactions, cycloadditions, and functional group transformations. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares some structural similarities, was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, followed by characterization through NMR, mass spectral analysis, and X-ray diffraction studies to confirm its structure (D. Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior and potential applications. For example, the compound synthesized by Achutha et al. (2017) crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds contributing to its structural stability. These interactions, along with π-π interactions, play a vital role in the molecular conformation and stability of such compounds.
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can lead to a wide range of products, depending on the reactants and conditions used. For example, 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemoselective nucleophilic chemistry of isoxazole compounds (G. Yu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystalline structure, determined through X-ray diffraction, provides insight into the compound's stability and reactivity. For example, the crystal structure and Hirshfeld surface analysis of a synthesized compound revealed the nature of molecular interactions and contributed to understanding its physical properties (M. Prabhuswamy et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated the synthesis and evaluation of various compounds related to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide for their potential anticancer properties. Notably, compounds derived from similar chemical structures have shown promising anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancer. The efficacy of these compounds is attributed to their ability to induce apoptosis, inhibit cell proliferation, and target specific cancer-related pathways, such as the JAK3/STAT3 signaling pathway (Dawson et al., 2007), (Shaw et al., 2012).
Antipathogenic Activity
Compounds incorporating the core structure of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have been evaluated for their antipathogenic potential, particularly against bacterial and fungal strains. Research findings suggest these compounds exhibit significant antimicrobial activity, highlighting their potential as novel anti-microbial agents with antibiofilm properties. This is particularly relevant for combating pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011).
Molecular Docking Studies
Molecular docking studies involving derivatives of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have contributed valuable insights into the interaction mechanisms between these compounds and biological targets. Such studies are crucial for understanding the molecular basis of the compounds' biological activities, including their role as CB1 receptor antagonists or their inhibition of protein kinases. This computational approach aids in the rational design of novel compounds with enhanced biological efficacy (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-13-8-4-7-11-16(13)21-19(23)17-12(2)24-22-18(17)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFITZERXFQCTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)


![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)
![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)
![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)